molecular formula C16H13N3O3 B382486 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate CAS No. 326183-73-7

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate

Cat. No.: B382486
CAS No.: 326183-73-7
M. Wt: 295.29g/mol
InChI Key: UMELKUVDGKDHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate is a chemical compound that belongs to the class of benzotriazinyl esters This compound is characterized by the presence of a benzotriazinone ring attached to a methyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3-ylmethyl chloride with 2-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzotriazinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzotriazinyl oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzotriazinyl derivatives.

Scientific Research Applications

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic functions or the alteration of protein conformation, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Oxo-1,2,3-benzotriazin-3-yl)methyl acetate
  • (4-Oxo-1,2,3-benzotriazin-3-yl)acetic acid
  • 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters

Uniqueness

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate is unique due to the presence of the 2-methylbenzoate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-6-2-3-7-12(11)16(21)22-10-19-15(20)13-8-4-5-9-14(13)17-18-19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELKUVDGKDHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.